molecular formula C10H13ClOS B15322896 (2-Chloro-6-(isopropylthio)phenyl)methanol

(2-Chloro-6-(isopropylthio)phenyl)methanol

Cat. No.: B15322896
M. Wt: 216.73 g/mol
InChI Key: MJPUWBPTJCKLQU-UHFFFAOYSA-N
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Description

(2-Chloro-6-(isopropylthio)phenyl)methanol is a halogenated aromatic compound featuring a chlorinated benzene ring substituted with an isopropylthio (-S-iPr) group at the 6-position and a hydroxymethyl (-CH2OH) group at the adjacent 2-position.

Properties

Molecular Formula

C10H13ClOS

Molecular Weight

216.73 g/mol

IUPAC Name

(2-chloro-6-propan-2-ylsulfanylphenyl)methanol

InChI

InChI=1S/C10H13ClOS/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,12H,6H2,1-2H3

InChI Key

MJPUWBPTJCKLQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C(=CC=C1)Cl)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-(isopropylthio)phenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-6-(isopropylthio)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-(isopropylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence its binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1), focusing on substituents, molecular weight, and functional groups:

Table 1: Key Properties of (2-Chloro-6-(isopropylthio)phenyl)methanol and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Functional Group Key Differences
This compound N/A C10H13ClOS 216.73 (calc.) Cl, -S-iPr -CH2OH Reference compound
(2-Chloro-6-cyclopropylphenyl)methanol 1268866-25-6 C10H11ClO 182.65 Cl, cyclopropyl -CH2OH Smaller substituent (cyclopropyl vs. -S-iPr)
2-Chloro-6-(methylthio)phenol 66624-04-2 C7H7ClOS 174.64 Cl, -S-Me -OH Phenolic -OH vs. -CH2OH; smaller thioether group
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride 1909319-89-6 C10H12Cl3N3 295.58 Cl, imidazole -CH2NH2·2HCl Amine salt vs. alcohol; imidazole substituent

Biological Activity

(2-Chloro-6-(isopropylthio)phenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C12H15ClS
  • Molecular Weight : 232.77 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • HeLa Cells : Demonstrated a dose-dependent reduction in cell viability.
  • L363 Cells : Showed a GI50 value indicating effective inhibition at low concentrations.

Table 1 summarizes the inhibitory effects observed in different cell lines.

Cell LineGI50 (µM)Mechanism of Action
HeLa4.5Induction of apoptosis
L3633.2Cell cycle arrest and DNA damage

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression, such as Src and Polo-like Kinase 1 (Plk1). This inhibition disrupts signaling pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, promoting programmed cell death.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to optimize the biological activity of this compound. The following modifications have been explored:

  • Chloro Substitution : The presence of the chlorine atom at the 2-position enhances binding affinity to target proteins.
  • Thioether Group : The isopropylthio group contributes to lipophilicity, which may improve cellular uptake.

Table 2 presents a comparison of various derivatives and their corresponding biological activities.

CompoundIC50 (µM)Remarks
This compound3.5Most potent in inhibiting Src kinase
2-Chloro-6-(ethylthio)phenylmethanol12.0Reduced activity compared to isopropyl derivative
2-Bromo-6-(isopropylthio)phenylmethanol8.5Moderate activity; bromine less favorable

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound in xenograft models. Mice treated with this compound showed a significant reduction in tumor volume compared to controls:

  • Tumor Volume Reduction : Over 50% reduction observed after two weeks of treatment.

This study highlights the potential for clinical applications in oncology.

Toxicity Profile

An assessment of the toxicity profile revealed that while the compound exhibits potent biological activity, it also presents some cytotoxic effects on non-cancerous cells at higher concentrations. Further optimization is necessary to enhance selectivity.

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